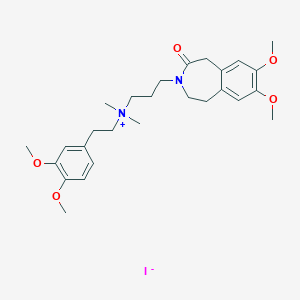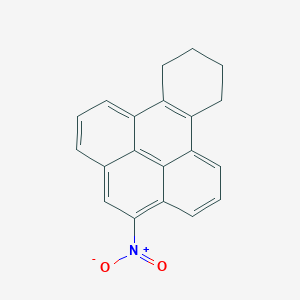
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- (BPTN) is a nitro derivative of benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, automobile exhaust, and other sources of air pollution. BPTN has been widely studied for its potential as a research tool in the fields of biochemistry and toxicology. In
科学的研究の応用
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has been used in a variety of scientific research applications, including studies of DNA damage and repair, carcinogenesis, and oxidative stress. It has been shown to induce DNA adduct formation, which can lead to mutations and cancer. Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has also been used as a tool to investigate the mechanisms of action of other environmental toxins and carcinogens.
作用機序
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is a potent mutagen and carcinogen that acts by forming DNA adducts. It has been shown to induce mutations in bacterial and mammalian cells, and to cause DNA damage in human lung cells. Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- also induces oxidative stress and inflammation, which can contribute to its toxic effects.
生化学的および生理学的効果
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell death. It has been shown to be toxic to a variety of cell types, including lung cells, liver cells, and immune cells. Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- has also been shown to induce tumor formation in animal models.
実験室実験の利点と制限
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is a useful research tool due to its ability to induce DNA damage and mutagenesis. It has been used in a variety of laboratory experiments to investigate the mechanisms of action of other environmental toxins and carcinogens. However, Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is highly toxic and must be handled with care. Its use in laboratory experiments requires strict safety protocols and precautions.
将来の方向性
There are several future directions for research involving Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro-. One area of interest is the development of new methods for detecting Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- and other PAHs in the environment. Another area of interest is the investigation of the mechanisms by which Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- induces DNA damage and mutagenesis. Additionally, there is ongoing research into the potential health effects of exposure to Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- and other PAHs, particularly in the context of occupational and environmental exposures.
Conclusion:
In conclusion, Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is a potent mutagen and carcinogen that has been widely studied for its potential as a research tool in the fields of biochemistry and toxicology. Its synthesis method is well-established, and it has been used in a variety of laboratory experiments to investigate the mechanisms of action of other environmental toxins and carcinogens. However, Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- is highly toxic and must be handled with care. Ongoing research into the potential health effects of exposure to Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- and other PAHs is needed to better understand the risks associated with these environmental pollutants.
合成法
The synthesis of Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- involves the nitration of benzo(e)pyrene with nitric acid and sulfuric acid. The resulting product is then reduced with hydrogen gas and a palladium catalyst to yield Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro-. This synthesis method has been well-established and is widely used in research laboratories.
特性
CAS番号 |
134998-79-1 |
|---|---|
製品名 |
Benzo(e)pyrene, 9,10,11,12-tetrahydro-4-nitro- |
分子式 |
C20H15NO2 |
分子量 |
301.3 g/mol |
IUPAC名 |
5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)18-11-12-5-3-8-15-13-6-1-2-7-14(13)16-9-4-10-17(18)20(16)19(12)15/h3-5,8-11H,1-2,6-7H2 |
InChIキー |
IPLPTZVDWUUJQN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=CC(=C5C=CC=C2C5=C43)[N+](=O)[O-] |
正規SMILES |
C1CCC2=C(C1)C3=CC=CC4=CC(=C5C=CC=C2C5=C43)[N+](=O)[O-] |
その他のCAS番号 |
134998-79-1 |
同義語 |
4-NITRO-9,10,11,12-TETRAHYDRO-BENZO(E)PYRENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



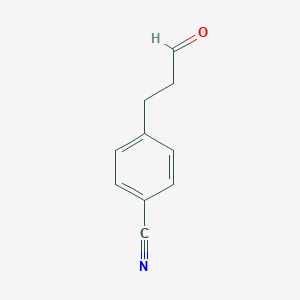
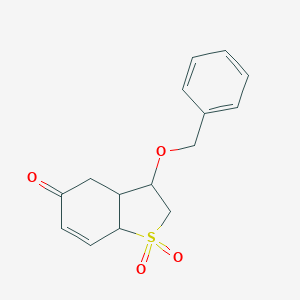
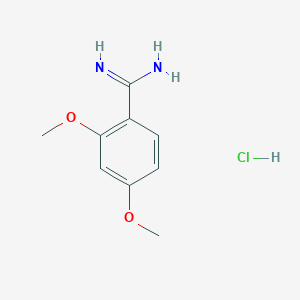
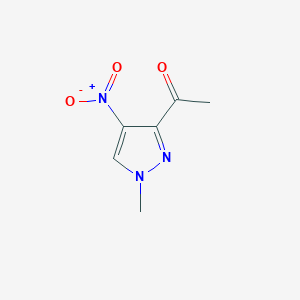
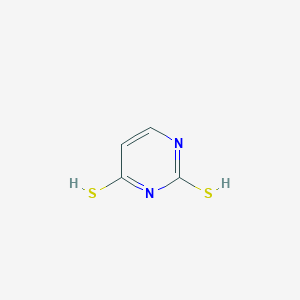
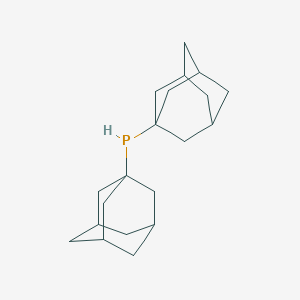
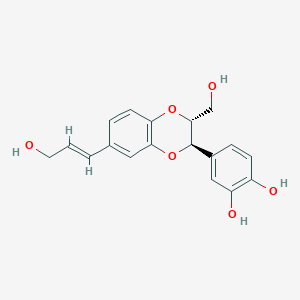
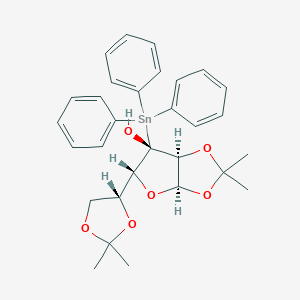
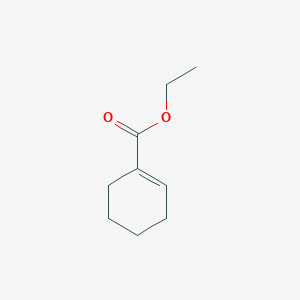
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
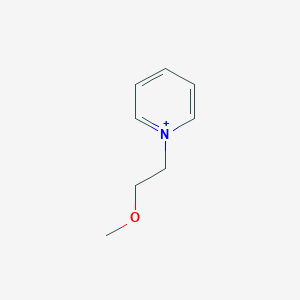
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
